Lignyl acetate Lignyl acetate Lignyl acetate is a natural product found in Cistus creticus with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC18522631
InChI: InChI=1S/C13H20O2/c1-9(14)15-7-6-10-4-5-11-8-12(10)13(11,2)3/h4,11-12H,5-8H2,1-3H3/t11-,12-/m1/s1
SMILES:
Molecular Formula: C13H20O2
Molecular Weight: 208.30 g/mol

Lignyl acetate

CAS No.:

Cat. No.: VC18522631

Molecular Formula: C13H20O2

Molecular Weight: 208.30 g/mol

* For research use only. Not for human or veterinary use.

Lignyl acetate -

Specification

Molecular Formula C13H20O2
Molecular Weight 208.30 g/mol
IUPAC Name 2-[(1S,5R)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]ethyl acetate
Standard InChI InChI=1S/C13H20O2/c1-9(14)15-7-6-10-4-5-11-8-12(10)13(11,2)3/h4,11-12H,5-8H2,1-3H3/t11-,12-/m1/s1
Standard InChI Key AWNOGHRWORTNEI-VXGBXAGGSA-N
Isomeric SMILES CC(=O)OCCC1=CC[C@@H]2C[C@H]1C2(C)C
Canonical SMILES CC(=O)OCCC1=CCC2CC1C2(C)C

Introduction

Chemical Identity and Structure

Molecular Characteristics

  • IUPAC Name: 2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl acetate

  • Molecular Formula: C₁₃H₂₀O₂

  • Molar Mass: 208.3 g/mol

  • Density: 0.98 g/mL at 25°C

  • Boiling Point: 253°C

  • Refractive Index: 1.472 (20°C)

Structural Features

Lignyl acetate features a bicyclo[3.1.1]heptene core substituted with an ethyl acetate group. Its stereochemistry contributes to its olfactory properties, though detailed conformational studies remain limited .

Synthesis and Production

Industrial Methods

  • Acetylation of Nopol:

    • Nopol, derived from β-pinene, undergoes acetylation with acetic anhydride.

    • Yield: Up to 84.4% under optimized conditions .

  • Oxidation of Nobutol Acetate:

    • Nobutol acetate is oxidized using chromium trioxide in acidic media.

    • Key Byproducts: 4-(1-Methyl-1-hydroxyethyl)-1-cyclohexene-1-ethanolacetate (50–60% GC content) .

Catalytic Innovations

  • Catalysts: p-Toluenesulfonic acid (traditional) vs. 4-dimethylaminopyridine (modern).

  • Efficiency: Modern methods achieve >97% raw material conversion and >80% yield at 80–82°C .

Physicochemical and Olfactory Properties

Physical Characteristics

PropertyValueSource
SolubilityEthanol, oils
Flash Point>230°F (>110°C)
Vapor PressureNot reported

Odor Profile

  • Primary Notes: Sweet, woody, pine, mild lavender .

  • Tenacity: Moderate persistence, often blended with citrus or herbal fragrances .

Applications in Industry

Perfumery

  • Role: Replaces linalyl acetate in bergamot, neroli, and fougère accords .

  • Products: Soaps, detergents, colognes, and household cleaners .

Cosmetics

  • Function: Stabilizes floral top notes while reducing formulation costs .

Test ModelLD₅₀/LC₅₀Source
Rat (oral)3,000 mg/kg
Rabbit (dermal)>2,000 mg/kg

Irritation and Sensitization

  • Skin: Mild irritation observed in rabbits; allergic reactions reported in humans .

  • Eyes: Causes serious irritation at concentrated exposures .

Regulatory Status

  • EU Cosmetics Directive: Permitted with restrictions due to sensitization risks .

  • EPA: Classified as harmful to aquatic life (H402) .

Recent Research and Innovations

Genetic Studies in Lavender

  • QTL Analysis: A locus on chromosome 8 in Lavandula angustifolia influences linalool-to-linalyl acetate ratios, suggesting enzymatic regulation .

Oxidation Products

  • Autoxidation: Forms hydroperoxides and epoxides, enhancing allergenic potential in related compounds (e.g., linalyl acetate) .

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